molecular formula C24H40N8O4 B8130883 2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)

2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)

Cat. No.: B8130883
M. Wt: 504.6 g/mol
InChI Key: LIJXYDMUDWRRNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-((6,8-di(piperidin-1-yl)pyrimido(5,4-D)pyrimidine-2,4-diyl)dinitrilo)tetraethanol involves multiple steps. One common method includes the reaction of 2,4,6,8-tetrahydroxypyrimido[5,4-D]pyrimidine with piperidine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise control of temperature, pressure, and reaction time to achieve optimal yields. The final product is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-((6,8-di(piperidin-1-yl)pyrimido(5,4-D)pyrimidine-2,4-diyl)dinitrilo)tetraethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols .

Scientific Research Applications

2,2’,2’‘,2’‘’-((6,8-di(piperidin-1-yl)pyrimido(5,4-D)pyrimidine-2,4-diyl)dinitrilo)tetraethanol has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.

    Biology: Investigated for its potential effects on cellular processes and interactions with biological molecules.

    Medicine: Explored for its role as an impurity in pharmaceutical formulations, particularly in the context of Dipyridamole.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-((6,8-di(piperidin-1-yl)pyrimido(5,4-D)pyrimidine-2,4-diyl)dinitrilo)tetraethanol involves its interaction with specific molecular targets. As an impurity of Dipyridamole, it may inhibit phosphodiesterase V (PDE 5), leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. This compound may also interfere with adenosine transport and inhibit platelet aggregation .

Properties

IUPAC Name

2-[[2-[bis(2-hydroxyethyl)amino]-6,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N8O4/c33-15-11-30(12-16-34)22-20-19(26-24(28-22)32(13-17-35)14-18-36)21(29-7-3-1-4-8-29)27-23(25-20)31-9-5-2-6-10-31/h33-36H,1-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJXYDMUDWRRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)
Reactant of Route 2
Reactant of Route 2
2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)
Reactant of Route 3
Reactant of Route 3
2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)
Reactant of Route 4
Reactant of Route 4
2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)
Reactant of Route 5
Reactant of Route 5
2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)
Reactant of Route 6
Reactant of Route 6
2,2',2'',2'''-((6,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4-diyl)bis(azanetriyl))tetrakis(ethan-1-ol)

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